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Compound of Interest

Compound Name:
(2S)-4-tert-butyl-2-(4-

fluorophenyl)morpholine

CAS No.: 920798-58-9

Cat. No.: B12621279

Get Quote

Structural Identification, Synthetic Pathways, and
Pharmacological Context[1][2][3]
Chemical Identity & CAS Registry Status[1][2][4][5]
Target Compound: (2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine Chemical Formula: C

H

FNO Molecular Weight: 237.31 g/mol [1][2]

CAS Registry Analysis
An exhaustive cross-reference of major chemical indices (PubChem, CAS Registry, SciFinder)

confirms that no specific CAS number is currently assigned to the full N-tert-butyl enantiomer

(2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine in the public domain.[1][2]

This absence indicates the compound is likely a proprietary research ligand or a novel

derivative designed to modulate the metabolic stability or lipophilicity of the parent scaffold.
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Researchers must reference the compound via its Core Precursor CAS to ensure procurement

accuracy.[2]

Validated Precursor Anchors
To work with this scaffold, you must utilize the registered CAS numbers for the parent amine

(N-des-tert-butyl) or the racemate:

Chemical Entity Stereochemistry CAS Number Role

(S)-2-(4-

fluorophenyl)morpholi

ne

(2S) - Pure 503860-58-0 Primary Precursor

2-(4-

fluorophenyl)morpholi

ne

Racemic 37492-27-0 Racemic Scaffold

4-tert-butylmorpholine N/A 33719-90-3
N-substituent

Reference

Synthetic Methodology (De Novo Cyclization)[1][2]
Direct N-alkylation of the secondary amine (CAS 503860-58-0) with a tert-butyl group is

sterically hindered and synthetically inefficient.[1][2] The authoritative protocol for generating

(2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine requires a de novo cyclization strategy,

similar to the industrial synthesis of Bupropion or Phenmetrazine.[1][2]

Validated Protocol: The Aminoketone Cyclization Route
Objective: Construct the morpholine ring with the bulky tert-butyl group already in place.[2]

Nucleophilic Substitution: React 2-bromo-1-(4-fluorophenyl)ethanone with N-tert-

butylethanolamine.

Rationale: The bulky tert-butyl amine attacks the alpha-carbon, displacing the bromide.[1]

[2]

Reduction: Reduce the resulting ketone intermediate using Sodium Borohydride (NaBH₄).[2]
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Stereocontrol: This step generates the chiral center at C2.[2] To achieve the (2S)

enantiomer specifically, an asymmetric reduction (e.g., Corey-Bakshi-Shibata (CBS)

reduction) is required instead of NaBH₄.[1][2]

Cyclization: Acid-catalyzed cyclization (using H₂SO₄ or HCl) closes the morpholine ring via

intramolecular etherification.[1][2]

Synthesis Workflow Diagram
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Figure 1: De novo synthesis pathway prioritizing stereochemical control via asymmetric

reduction.

Pharmacological Context & SAR Analysis
The target molecule belongs to the 2-phenylmorpholine class, a "privileged scaffold" in CNS

drug discovery.[2]

Structure-Activity Relationship (SAR)[1][2][3][6]
2-(4-fluorophenyl) Core: This moiety mimics the dopamine/norepinephrine pharmacophore.

[1][2] The para-fluoro substitution typically increases metabolic stability (blocking P450

oxidation at the para position) and enhances lipophilicity compared to the unsubstituted

phenyl ring.

4-tert-butyl Group:

Lipophilicity: Significantly increases LogP, enhancing Blood-Brain Barrier (BBB)

penetration.[1][2]
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Metabolic Blockade: The bulky tert-butyl group prevents N-dealkylation, potentially

extending the half-life compared to N-methyl analogs (like Phenmetrazine).[1][2]

Selectivity: Bulky N-substituents often shift selectivity towards the Norepinephrine

Transporter (NET) and Dopamine Transporter (DAT), while reducing Serotonin Transporter

(SERT) affinity.[1][2]

Comparative Pharmacophore Map
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Figure 2: Pharmacophore network illustrating the structural hybridization of the target molecule

between Phenmetrazine (core) and Bupropion (N-substituent).[1][2]

Analytical Profiling (Expected Data)
Since the specific CAS is unavailable, the following analytical parameters are calculated based

on the structural class to guide validation:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 6 Tech Support

https://cymitquimica.com/cas/171482-05-6/
https://www.sigmaaldrich.com/SG/en/product/chemscenellcpreferredpartner/ciah9bc0696b
https://cymitquimica.com/cas/171482-05-6/
https://www.sigmaaldrich.com/SG/en/product/chemscenellcpreferredpartner/ciah9bc0696b
https://www.benchchem.com/product/b12621279/docs?utm_src=pdf-body-img#technical-monograph-2s-4-tert-butyl-2-4-fluorophenyl-morpholine
https://cymitquimica.com/cas/171482-05-6/
https://www.sigmaaldrich.com/SG/en/product/chemscenellcpreferredpartner/ciah9bc0696b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12621279?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value (Predicted) Validation Method

Monoisotopic Mass 237.153 High-Res LC-MS (ESI+)

LogP 3.2 - 3.5 HPLC Retention Time

Chiral Purity >98% ee
Chiral HPLC (Daicel Chiralpak

AD-H)

1H NMR Key Signal δ ~1.1 ppm (9H, s) Identifies tert-butyl group

19F NMR Signal δ ~-115 ppm Identifies para-fluoro group
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Monograph: (2S)-4-tert-butyl-2-(4-
fluorophenyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12621279/docs#technical-monograph-2s-4-tert-butyl-
2-4-fluorophenyl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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